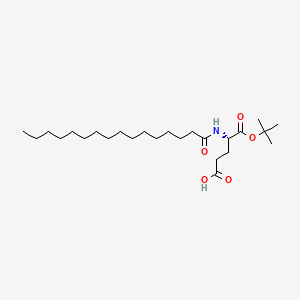

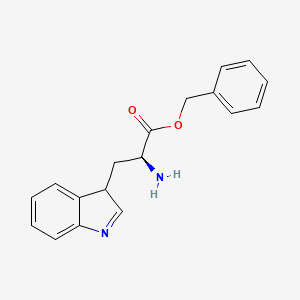

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

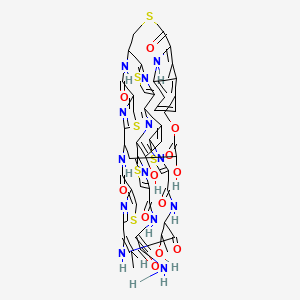

Palmitoyl oligopeptides, which have a similar structure to the compound you’re asking about, are chains of two or more amino acids linked through a peptide bond . They are used in cosmetics and have various effects on the skin .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of carboxylic acid of one amino acid with the β-position amine of another amino acid to form an amide .Molecular Structure Analysis

The molecular structure of similar compounds involves a chain of amino acids linked through a peptide bond, with a palmitoyl (N-(1-oxohexadecyl)) group attached .Chemical Reactions Analysis

The chemical reactions involving similar compounds typically involve the formation of peptide bonds between amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary, but they are typically solid at room temperature .Applications De Recherche Scientifique

- Collagen Synthesis Enhancement : N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester promotes collagen production in the skin. It helps maintain skin elasticity, hydration, and smoothness. By stimulating collagen synthesis, it contributes to plump, youthful-looking skin .

- Angiogenesis Stimulation : This compound also plays a role in promoting angiogenesis (the formation of new blood vessels). Angiogenesis is essential for wound healing and tissue repair .

- Tertiary Butyl Ester Synthesis : N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester is a precursor for tertiary butyl esters. These esters find extensive applications in synthetic organic chemistry. Researchers have developed efficient methods for introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactors .

Cosmetic Formulations

Organic Chemistry

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTVAOWDMLOIBO-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8084401.png)

![(9E)-N-[2-(3,4-Dihydroxyphenyl)ethyl]octadec-9-enamide](/img/structure/B8084496.png)